Bicyclo[2.2.1]hept-5-en-2-amine

Analgesic Activity Stereochemistry Medicinal Chemistry

Bicyclo[2.2.1]hept-5-en-2-amine (CAS 52430-93-0), also referred to as 5-norbornene-2-amine, is a chiral, bicyclic primary amine featuring a reactive endocyclic double bond within a strained norbornene framework. This compound exists as a racemic mixture of endo and exo stereoisomers, with the amino group at the 2-position and a double bond between C5 and C6, and it is commercially available at a standard purity of 98%.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 52430-93-0
Cat. No. B11720988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-en-2-amine
CAS52430-93-0
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1C2CC(C1C=C2)N
InChIInChI=1S/C7H11N/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4,8H2
InChIKeyCYMRDAUUJQRTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[2.2.1]hept-5-en-2-amine (CAS 52430-93-0): A Norbornene-Based Primary Amine for Structure-Activity Studies and Functional Polymer Synthesis


Bicyclo[2.2.1]hept-5-en-2-amine (CAS 52430-93-0), also referred to as 5-norbornene-2-amine, is a chiral, bicyclic primary amine featuring a reactive endocyclic double bond within a strained norbornene framework . This compound exists as a racemic mixture of endo and exo stereoisomers, with the amino group at the 2-position and a double bond between C5 and C6, and it is commercially available at a standard purity of 98% . Its dual functionality—a primary amine for derivatization and a strained alkene for ring-opening metathesis polymerization (ROMP)—positions it as a versatile scaffold in medicinal chemistry and polymer science [1].

Why Bicyclo[2.2.1]hept-5-en-2-amine Cannot Be Casually Replaced by Other Norbornene Amines or Saturated Analogs


Substituting bicyclo[2.2.1]hept-5-en-2-amine with a generic norbornene amine or its saturated counterpart (bicyclo[2.2.1]heptan-2-amine) is scientifically unsound due to the critical influence of stereochemistry and the double bond on both biological activity and polymerization behavior. Studies have demonstrated that the analgesic activity of norbornene amine derivatives is stereospecific, with endo-isomers exhibiting significantly higher activity than their exo-counterparts [1]. Furthermore, the presence of the double bond is not merely structural; its disappearance in saturated analogs leads to a measurable decrease in pharmacological efficacy [1]. From a materials perspective, the strained alkene is essential for the compound's function as a ROMP monomer; its absence in the saturated analog entirely precludes this key polymerization pathway [2]. These quantifiable differences mean that even closely related in-class compounds cannot serve as interchangeable reagents in either biological assays or polymer synthesis protocols.

Quantitative Differentiation of Bicyclo[2.2.1]hept-5-en-2-amine: Key Evidence from Analgesic Screening, Synthetic Yield, and Polymerization Studies


Stereochemistry Drives Analgesic Potency: Endo- vs. Exo-Isomers of Norbornene Amines

In a study of over 80 cage-like amine derivatives, a direct stereochemical comparison revealed a marked dependence of analgesic activity on the orientation of the amine substituent on the norbornene framework. The endo-stereoisomer of the aminomethyl derivative demonstrated higher analgesic activity compared to its exo-stereoisomer counterpart, as assessed by the hot plate test in mice [1].

Analgesic Activity Stereochemistry Medicinal Chemistry Cage-like Amines

The Critical Role of the Double Bond: Saturated vs. Unsaturated Norbornane Scaffolds in Analgesic Activity

The same study that compared stereoisomers also evaluated the impact of scaffold saturation on analgesic activity. A direct comparison between derivatives of bicyclo[2.2.1]hept-5-ene (unsaturated) and their bicyclo[2.2.1]heptane (saturated) analogs revealed a clear trend: analgesic action decreases with the disappearance of the double bond [1].

Analgesic Activity Structure-Activity Relationship Double Bond Norbornene

Synthetic Utility: Isocyanate Derivatization Yields from 5-Norbornene-2-amine

Bicyclo[2.2.1]hept-5-en-2-amine (also known as 5-norbornene-2-amine) serves as an effective precursor for the synthesis of bicyclic isocyanates, which are valuable intermediates. A reported procedure involving the phosgenation of 5-norbornene-2-amine yielded the corresponding isocyanate in up to ~70% yield, providing a quantifiable benchmark for its synthetic utility [1].

Organic Synthesis Isocyanate Yield Building Block

ROMP Monomer Utility: Enabling Synthesis of Functionalized Polynorbornenes

The strained bicyclic alkene framework of bicyclo[2.2.1]hept-5-en-2-amine makes it suitable as a monomer for Ring-Opening Metathesis Polymerization (ROMP). This is explicitly demonstrated in patents describing the synthesis of amine-functionalized polymers via ROMP of amine-functionalized cycloalkenes, including norbornene derivatives [1]. Furthermore, a closely related derivative, 5-(aminomethyl)bicyclo[2.2.1]hept-2-ene (NBMA), has been successfully used as a ROMP monomer to create polymers with specific properties like high transmittance and good thermal stability [2].

ROMP Polymer Synthesis Functional Polymers Norbornene

When to Procure Bicyclo[2.2.1]hept-5-en-2-amine: Application Scenarios Driven by Its Stereochemical and Functional Advantages


Structure-Activity Relationship (SAR) Studies of Cage-like Amines for Analgesic Drug Discovery

For medicinal chemistry programs investigating the analgesic potential of norbornene-based amines, this compound is the essential starting material. The evidence demonstrates that both stereochemistry (endo vs. exo) and the presence of the double bond are critical modulators of activity [5]. Therefore, a SAR campaign designed to explore these structural features must begin with a stereochemically defined, unsaturated scaffold. Using a saturated analog or a different stereoisomer would introduce confounding variables, undermining the validity of the study and potentially missing potent lead compounds.

Synthesis of Bicyclic Isocyanate Intermediates for Soluble Epoxide Hydrolase (sEH) Inhibitors

Researchers targeting soluble epoxide hydrolase (sEH) with bioisosteric urea derivatives can use this compound as a key building block. Its conversion to the corresponding isocyanate, achieved in up to ~70% yield [5], provides a direct route to a class of bicyclic intermediates that are challenging to access from saturated analogs. The reported yield establishes a clear, quantitative baseline for planning synthetic routes and evaluating the commercial viability of the process.

Design and Synthesis of Functionalized Polynorbornenes via Ring-Opening Metathesis Polymerization (ROMP)

Polymer scientists developing new functional materials should select this compound for its ROMP reactivity. The strained norbornene framework is a well-established monomer for ROMP [5], [4]. This capability enables the incorporation of a primary amine handle directly into the polymer backbone, allowing for post-polymerization functionalization or tuning of material properties like adhesion and surface energy. This distinguishes it from non-strained or saturated amine building blocks, which cannot be polymerized via this mechanism.

Chiral Building Block Synthesis via Enzymatic Resolution

For asymmetric synthesis projects requiring enantiomerically pure norbornene derivatives, this racemic compound is the necessary feedstock. Studies have shown that closely related bicyclic 1,3-amino alcohol derivatives (synthesized from this amine scaffold) can be efficiently resolved using lipase-catalyzed O-acylation, with high enantioselectivity [5]. This provides a pathway to access single-enantiomer building blocks for the construction of complex, stereodefined natural products or pharmaceuticals, a capability that simple, achiral or saturated analogs cannot offer.

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